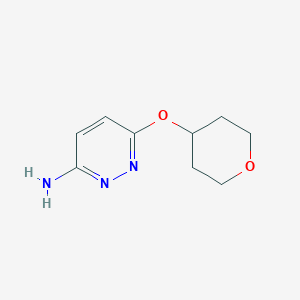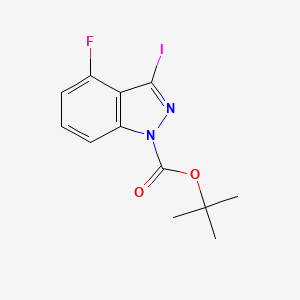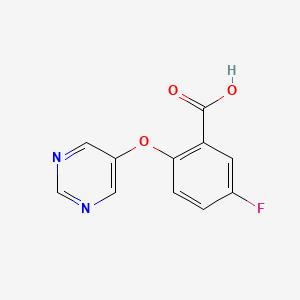
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, dimethoxy, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromomethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-3,4-dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Bromomethyl)-2-(trifluoromethyl)benzene: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
1-(Bromomethyl)-3,4-dimethoxy-2-(methyl)benzene: The trifluoromethyl group is replaced with a methyl group, leading to reduced lipophilicity and different biological activity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability, lipophilicity, and biological activity .
Eigenschaften
Molekularformel |
C10H10BrF3O2 |
|---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
1-(bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-7-4-3-6(5-11)8(9(7)16-2)10(12,13)14/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
OLVYUTRPCJASHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CBr)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
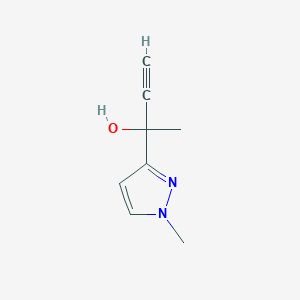
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
dimethyl-](/img/structure/B13989057.png)
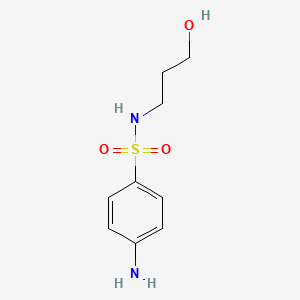
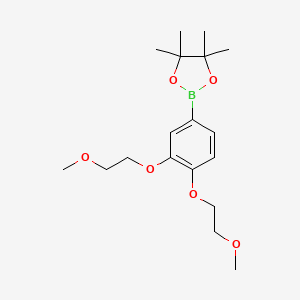
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
